molecular formula C17H16BrNO3S B2648353 ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 302558-74-3

ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2648353
CAS No.: 302558-74-3
M. Wt: 394.28
InChI Key: BOUYMKAUWXTQET-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 4-bromobenzamido group at position 2 and an ethyl ester at position 3. This compound is synthesized via acylation of the intermediate ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1) with 4-bromobenzoyl chloride under reflux conditions . The bromine substituent enhances molecular polarizability and may influence biological activity by modulating electronic interactions with target proteins.

Properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-12-4-3-5-13(12)23-16(14)19-15(20)10-6-8-11(18)9-7-10/h6-9H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUYMKAUWXTQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur sources and appropriate carbon precursors.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and carboxylic acid derivatives.

    Bromination: The bromobenzamido group is added through a bromination reaction, typically using bromine or bromine-containing reagents.

    Amidation: The final step involves the formation of the amide bond, where the bromobenzamido group is attached to the thiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group could facilitate binding to specific sites on proteins, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The amide group at position 2 is a key site for structural diversification. Below is a comparative analysis of derivatives with distinct substituents:

Compound Substituent at Position 2 Key Properties Biological Activity References
Target Compound 4-Bromobenzamido High lipophilicity (XLogP3 ~5.9 inferred), potential halogen bonding Not explicitly reported; inferred anticancer/antimicrobial potential based on structural analogs
Ethyl 2-(5-bromopentanamido)-... 5-Bromopentanamido (alkyl chain) Increased flexibility; reduced aromatic interactions Enhanced solubility in polar solvents due to aliphatic chain
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Hydroxyphenyl-oxoethyl Hydrogen-bonding capacity (hydroxyl group); lower logP Antioxidant activity (22% yield synthesis)
Ethyl 2-(3-phenylthioureido)-... Phenylthioureido Thiourea moiety enables metal coordination; sulfur participates in H-bonding Antifungal/antibacterial applications
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-... Diethylsulfamoyl benzamido Sulfonamide group enhances acidity (pKa ~1–2); improved water solubility Potential enzyme inhibition (e.g., carbonic anhydrase)

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : Bromine (target compound) and phenyl groups increase hydrophobicity, whereas sulfonamide () and hydroxyl () substituents improve aqueous solubility.
  • Crystallinity : Bromine’s bulky size and polarizability may promote dense crystal packing via halogen bonds . In contrast, flexible aliphatic chains () reduce crystallinity.
  • Reactivity : The electron-withdrawing bromine in the target compound stabilizes the amide bond against hydrolysis compared to electron-donating groups (e.g., methoxy in ).

Biological Activity

Ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure and properties have garnered attention for various biological applications, particularly in the fields of cancer research and infectious disease treatment.

Chemical Structure and Properties

  • Molecular Formula : C23H21BrN2O2S
  • Molecular Weight : 469.4 g/mol
  • IUPAC Name : 2-[(4-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • InChI Key : LZQVMOABAGTJIN-UHFFFAOYSA-N

The compound features a cyclopenta[b]thiophene core, known for its electronic properties, making it a valuable candidate for studies in organic electronics and materials science .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involves cell cycle arrest at the G2/M phase, leading to increased genetic material degradation .

Key Findings :

  • IC50 Values : The compound exhibited an IC50 range from 23.2 to 49.9 μM against different cancer cell lines.
  • Cell Cycle Analysis : Flow cytometry indicated significant G2/M-phase arrest (25.56% compared to 17.23% control) and S-phase arrest (23.38% compared to 16.76% control) .

In Vivo Studies

In vivo experiments on tumor-bearing mice showed promising results:

  • Tumor Weight Reduction : The compound significantly reduced tumor mass by up to 54% compared to standard chemotherapy agents like 5-FU.
  • Safety Profile : Notably, the compound restored liver enzyme levels close to normal values, indicating a favorable safety profile during treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in signal transduction pathways. This interaction modulates various biological processes, leading to antiproliferative effects in cancer cells .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound exhibits superior biological activity compared to other thiophene derivatives.

Compound NameIC50 (μM)Mechanism of ActionTarget
This compound23.2 - 49.9Apoptosis inductionMCF-7 cells
Compound A52.9 - 95.9Cell cycle arrestVarious
Compound B>100CytotoxicityNon-specific

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the apoptosis-inducing effects on MCF-7 cells.
    • Results : Significant apoptosis was observed with an IC50 of 23.2 μM after 48 hours of treatment.
  • In Vivo Tumor Growth Inhibition :
    • Objective : Assess the efficacy in tumor-bearing mice.
    • Results : The compound reduced tumor mass significantly compared to controls, indicating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can react with 4-bromobenzoyl chloride in ethanol under reflux with glacial acetic acid as a catalyst . Optimization involves adjusting reaction time (e.g., 5–12 hours), solvent polarity (ethanol vs. dioxane), and stoichiometric ratios of reagents to improve yield and purity. Monitoring by TLC or HPLC is critical for intermediate validation .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point (MP) : Compare observed MP (e.g., 111–112°C for analogous thiophene derivatives) with literature values .
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-Br peaks in ¹H/¹³C NMR) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₇BrN₂O₃S) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Refer to SDS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A irritant) .
  • Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, Category 3) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 4-bromobenzamido substituent influence the compound’s biological activity compared to other aryl groups?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., nitro, methoxy) and testing against biological targets (e.g., antifungal assays). The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane penetration and target binding . Quantitative SAR (QSAR) models can correlate substituent electronic parameters (Hammett σ) with activity .

Q. What crystallographic data are available for this compound, and how can they inform drug design?

  • Methodological Answer : Single-crystal X-ray diffraction of related cyclopenta[b]thiophene derivatives reveals planar thiophene rings and intramolecular hydrogen bonding between the amide NH and carboxylate oxygen. These interactions stabilize the bioactive conformation, which can guide docking studies for target proteins (e.g., kinase inhibitors) . Unit cell parameters (e.g., space group P2₁/c) and torsion angles are critical for modeling .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for formulation studies?

  • Methodological Answer : Perform solubility assays in a solvent gradient (e.g., DMSO to hexane) and analyze via UV-Vis spectroscopy. The compound’s amphiphilic nature (due to the carboxylate ester and aromatic bromine) may cause discrepancies. Use Hansen solubility parameters (δD, δP, δH) to predict optimal solvents for nanoformulation or co-crystallization .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Employ computational platforms like SwissADME for predicting LogP (~3.5), bioavailability (Lipinski Rule compliance), and CYP450 metabolism. For toxicity, use ProTox-II to assess hepatotoxicity risk (linked to brominated aromatics) and ECOSAR for ecotoxicological profiles (e.g., LC50 for aquatic organisms) .

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